molecular formula C9H9N5O B1337096 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide CAS No. 32725-40-9

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

Número de catálogo: B1337096
Número CAS: 32725-40-9
Peso molecular: 203.2 g/mol
Clave InChI: IPHHBFKFTWYYAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide (CAS 33974-26-4) is a high-purity heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. This molecule integrates a pyrazole core, known for its wide spectrum of biological activities, with a pyridine ring and a carbohydrazide functional group . The pyrazole nucleus is a recognized pharmacophore in numerous therapeutic agents, documented to exhibit antimicrobial, anti-inflammatory, anticancer, and antitumor activities . The carbohydrazide moiety is a particularly valuable building block for the synthesis of various heterocyclic rings and represents a significant pharmacophoric group in several classes of therapeutically useful substances . As a bifunctional molecule, it is an ideal intermediate for constructing more complex structures, particularly through the formation of hydrazone derivatives, which are frequently explored for their bioactive potential . Researchers utilize this compound in projects ranging from the development of novel enzyme inhibitors to the synthesis of potential anticancer agents, making it a valuable tool for advancing chemical and pharmaceutical research. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHHBFKFTWYYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423721
Record name CTK1C6086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-40-9
Record name CTK1C6086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Biological Activity of Pyrazole Carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacophoric utility of pyrazole carbohydrazide derivatives , a class of hybrid molecules combining the bio-isosteric versatility of the pyrazole ring with the hydrogen-bonding capacity of a carbohydrazide linker.[1]

For drug development professionals, this scaffold represents a "privileged structure" due to its ability to interact with diverse biological targets. Current research validates these derivatives as potent dual EGFR/VEGFR-2 kinase inhibitors in oncology and DNA gyrase inhibitors in antimicrobial applications. This document provides the structural logic (SAR), synthetic pathways, and validated experimental protocols required to integrate this scaffold into lead optimization pipelines.

Molecular Architecture & SAR Logic

The biological potency of pyrazole carbohydrazides stems from their ability to orient substituents in 3D space to match receptor pockets. The Structure-Activity Relationship (SAR) is defined by four critical zones:

ZoneStructural ComponentSAR Functionality
Zone 1 Pyrazole Core (N1) Pharmacokinetic Modulator: Substitution here (e.g., Phenyl, Methyl) dictates lipophilicity (LogP) and membrane permeability.
Zone 2 C3/C5 Positions Steric Anchors: Bulky aryl groups (often halogenated) fit into hydrophobic pockets of enzymes like DNA Gyrase (Subunit B).
Zone 3 Carbohydrazide Linker H-Bond Donor/Acceptor: The

motif is critical for forming hydrogen bonds with amino acid residues (e.g., Asp, Glu) in the active site.
Zone 4 Terminal Nitrogen Derivatization Point: Condensation with aldehydes to form Schiff bases (hydrazones) restricts conformational freedom, often enhancing binding affinity by 10-100x.

Key Insight: Electron-withdrawing groups (EWGs) such as


, 

, or

on the phenyl rings attached to C3/C5 significantly enhance antimicrobial and anticancer activity by increasing the acidity of interacting protons and strengthening

stacking interactions.

Synthetic Strategies

The synthesis of pyrazole carbohydrazides typically follows a convergent pathway starting with the Knorr Pyrazole Synthesis , followed by hydrazinolysis.

Validated Synthetic Workflow
  • Cyclocondensation: Reaction of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) with a hydrazine derivative yields a pyrazole ester.

  • Hydrazinolysis: The ester is treated with hydrazine hydrate to generate the carbohydrazide.

  • Functionalization (Optional): Reaction with aromatic aldehydes yields Schiff bases (Hydrazones).

Visualization of Synthesis Pathway

SynthesisWorkflow Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Pyrazole Ester Intermediate Reactants->Intermediate Reflux/EtOH (Knorr Synthesis) Product Pyrazole Carbohydrazide Intermediate->Product Hydrazinolysis Reflux 4-6h Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product Deriv Schiff Base Derivative Product->Deriv Aldehyde/Acid Cat. (Optional)

Figure 1: Step-wise synthetic route from raw precursors to the active carbohydrazide scaffold.

Therapeutic Profiles

Oncology: Dual Kinase Inhibition (EGFR/VEGFR-2)

Pyrazole carbohydrazides function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases.

  • Mechanism: The scaffold prevents autophosphorylation of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, blocking downstream signaling (PI3K/Akt/mTOR pathways).

  • Apoptosis: Inhibition leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering Caspase-3 mediated cell death.

Data Summary: Potency against Cancer Cell Lines Ref: Gaber et al. (2018), Shawky et al. (2020)

Compound IDTargetCell LineIC50 (µM)Reference Drug
Comp 3f Dual EGFR/VEGFR-2HCT-116 (Colon)0.18 Erlotinib (0.05)
Comp 24 EGFR (WT)A549 (Lung)0.016 Gefitinib (0.02)
Comp 9 VEGFR-2HepG2 (Liver)0.22 Sorafenib (1.06)
Mechanism of Action Diagram

AnticancerMechanism Inhibitor Pyrazole Carbohydrazide Receptors Receptor Tyrosine Kinases (EGFR / VEGFR-2) Inhibitor->Receptors Competitive Binding (ATP Pocket) Signaling PI3K / Akt Pathway (Phosphorylation Blocked) Receptors->Signaling Inhibits Regulators Bax (↑) / Bcl-2 (↓) Signaling->Regulators Modulates Executioner Caspase-3 Activation Regulators->Executioner Triggers Outcome Apoptosis (Cell Death) Executioner->Outcome

Figure 2: Signal transduction blockade leading to apoptosis via EGFR/VEGFR-2 inhibition.

Infectious Disease: DNA Gyrase Inhibition

In bacterial models, these derivatives target DNA Gyrase (Topoisomerase II) , an enzyme essential for DNA supercoiling.

  • Specificity: High selectivity for bacterial gyrase over human topoisomerase II reduces host toxicity.

  • Potency: Selected derivatives (e.g., N'-benzoyl-3-(4-bromophenyl)-pyrazole-5-carbohydrazide) exhibit MIC values comparable to Ciprofloxacin.

Experimental Protocols

Protocol A: Synthesis of Pyrazole Carbohydrazide

Objective: Convert pyrazole ester to carbohydrazide.

  • Dissolution: Dissolve 0.01 mol of ethyl-substituted-pyrazole-carboxylate in 30 mL of absolute ethanol.

  • Addition: Add 0.10 mol of hydrazine hydrate (99%) dropwise with constant stirring.

  • Reflux: Heat the mixture at reflux temperature (

    
    ) for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).
    
  • Isolation: Cool to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield Check: Expected yield 70–85%. Verify structure via IR (peaks at 3200-3300

    
     for 
    
    
    
    and 1650
    
    
    for
    
    
    ).
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines.[2][3]

  • Seeding: Seed cells (e.g., HepG2) in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add serial dilutions of the pyrazole derivative (0.1 to 100 µM) in DMSO (final DMSO conc < 0.1%).

  • Incubation: Incubate for 48 hours at

    
     in 5% 
    
    
    
    .
  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.

References

  • Gaber, A. A., et al. (2018). Design, Synthesis and Anticancer Evaluation of Novel 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Potent EGFR Inhibitors.[4] Bioorganic Chemistry.[5][6] Link

  • Shawky, A. M., et al. (2020). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ACS Omega. Link

  • Vijesh, A. M., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE. Link

  • BenchChem Protocols. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.Link

  • Nitulescu, G. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[1][3][7][8] Pharmaceuticals.[2][6][9][10][11] Link

Sources

The Pyrazole-Hydrazide Scaffold: Synthetic Architectures and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The "Privileged" Linker Strategy

In modern medicinal chemistry, the fusion of a pyrazole core with a hydrazide linker represents a "privileged structure" strategy. This guide analyzes the technical merit of this scaffold, specifically its ability to act as a dual-pharmacophore system. The pyrazole ring provides a rigid, heteroaromatic template capable of


-

stacking within enzyme active sites (e.g., ATP-binding pockets of kinases), while the hydrazide motif (

) functions as a flexible "hinge" region rich in hydrogen bond donors and acceptors.

This guide moves beyond basic review to dissect the causality of bioactivity: why specific substitutions drive potency against EGFR kinases and resistant bacterial strains, and how to synthesize these ligands with high regioselectivity.

Synthetic Architectures: From Chalcones to Hydrazides

The synthesis of novel pyrazole hydrazides generally follows a convergent pathway. The critical technical decision lies in the formation of the pyrazole ring (cyclization) and the subsequent introduction of the hydrazide tail.

The Core Pathway (Step-by-Step Logic)

The most robust route utilizes the Knorr Pyrazole Synthesis followed by hydrazinolysis.

  • Precursor Formation: Claisen-Schmidt condensation of an acetophenone and an aldehyde yields a chalcone (

    
    -unsaturated ketone).
    
  • Cyclization: The chalcone reacts with hydrazine (or phenylhydrazine) to close the 5-membered pyrazole ring.

    • Technical Note: Using hydrazine hydrate yields

      
      -unsubstituted pyrazoles; using phenylhydrazine yields 
      
      
      
      -phenyl pyrazoles.
  • Functionalization: If the starting material contained an ester group, direct hydrazinolysis yields the target hydrazide. If not, an ester group must be introduced or a carboxylic acid activated (via EDC/HOBt) to couple with hydrazine.

Visualization: Synthetic Workflow

The following diagram outlines the divergent synthesis of Pyrazole-Hydrazide-Hydrazones (Schiff bases), a common class of bioactive derivatives.

SynthesisWorkflow cluster_0 Precursor Phase cluster_1 Cyclization Phase cluster_2 Functionalization Phase Start Acetophenone + Aldehyde Chalcone Chalcone (α,β-unsaturated ketone) Start->Chalcone NaOH/EtOH Claisen-Schmidt Pyrazole Pyrazole Ester Intermediate Chalcone->Pyrazole Hydrazine/Reflux Cyclization Hydrazide Pyrazole Hydrazide Pyrazole->Hydrazide NH2NH2·H2O Hydrazinolysis SchiffBase Hydrazone Derivative Hydrazide->SchiffBase R-CHO / AcOH Condensation

Caption: Stepwise synthesis from chalcone precursors to bioactive hydrazone derivatives.

Therapeutic Frontier: Oncology (Kinase Inhibition)

The most significant application of pyrazole hydrazides is in targeting receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

Mechanism of Action: ATP Competition

Novel pyrazole hydrazides function primarily as Type I ATP-competitive inhibitors .

  • The Pyrazole Role: Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

  • The Hydrazide Role: Extends into the ribose-binding pocket or the solvent-exposed region, allowing for specific interactions that improve selectivity over other kinases.

Key Data: EGFR/VEGFR Dual Inhibition

Recent studies have identified hybrid compounds with nanomolar potency. The table below summarizes key findings from recent literature (e.g., Arch. Pharm. 2025, NIH 2025).

Compound IDScaffold TypeTargetIC50 (µM)Reference
17m Pyrazole-Thiazole-OxadiazoleEGFR 0.012 [1]
17m Pyrazole-Thiazole-OxadiazoleVEGFR-20.309[1]
H20 Benzohydrazide-DihydropyrazoleEGFR 0.08 [2]
3 Pyrano-pyrazolo-pyrimidineEGFR0.06[3]
Erlotinib Control DrugEGFR0.03 - 0.13[Standard]

Analysis: Compound 17m demonstrates superior potency to the standard drug Erlotinib in specific assays. This is attributed to the "hybridization" approach, where the hydrazide linker connects multiple pharmacophores (pyrazole + thiazole), increasing the number of binding contacts within the active site.

Visualization: EGFR Signaling Blockade

The following diagram illustrates how these inhibitors disrupt the downstream signaling cascade that leads to cancer cell proliferation.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binding Phos Autophosphorylation Receptor->Phos Activation Inhibitor Pyrazole Hydrazide (Inhibitor) Inhibitor->Receptor Competitive Inhibition (Blocks ATP Pocket) Inhibitor->Phos Prevents Ras Ras-GTP Phos->Ras Signal Transduction Raf Raf / MEK / ERK Ras->Raf Nucleus Nuclear Transcription Raf->Nucleus Result Cell Proliferation / Metastasis Nucleus->Result

Caption: Mechanism of pyrazole hydrazides blocking EGFR autophosphorylation and downstream signaling.

Structure-Activity Relationship (SAR) Insights

To design the next generation of these molecules, researchers must understand the spatial requirements of the pharmacophore.

The "Warhead" (N1 Position)

Substitution at the N1 nitrogen of the pyrazole ring is critical for pharmacokinetic properties (lipophilicity).

  • Phenyl / Substituted Phenyl: Increases lipophilicity, aiding cell membrane penetration.

  • Unsubstituted (NH): Often results in higher polarity and faster clearance, though it allows for specific H-bonding in the active site.

The "Linker" (Hydrazide)

The


 bridge is not passive.
  • Schiff Base Formation: Converting the terminal

    
     to a hydrazone (
    
    
    
    ) restricts conformation.
  • Electronic Effect: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the hydrazone phenyl ring significantly enhance antimicrobial activity by increasing the acidity of the NH proton, strengthening hydrogen bonding with bacterial targets like DNA gyrase.
The "Tail" (C3/C5 Positions)
  • Anticancer: Bulky aromatic groups (naphthyl, coumarin) here often improve kinase affinity via hydrophobic interactions.

  • Antimicrobial: A methoxy (

    
    ) group at the C-3 phenyl ring has been specifically cited to enhance activity against S. aureus [4].
    

Experimental Protocols

Protocol: General Synthesis of Pyrazole Hydrazides

This protocol is a self-validating system; the formation of a precipitate indicates reaction progress.

Reagents:

  • Ethyl acetoacetate or appropriate

    
    -keto ester (10 mmol)
    
  • Hydrazine hydrate (99%, 15 mmol)

  • Ethanol (Absolute, 30 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve the

    
    -keto ester in absolute ethanol.
    
  • Addition: Add hydrazine hydrate dropwise with constant stirring at room temperature.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Validation: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ester spot.

  • Isolation: Cool the reaction mixture to

    
     in an ice bath. A solid precipitate (the hydrazide) should form.
    
  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol/water to obtain pure crystals.

Protocol: In Vitro EGFR Kinase Assay

Purpose: To determine the IC50 of the synthesized pyrazole hydrazide.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Mix EGFR enzyme, ATP, and the substrate peptide in reaction buffer.

  • Treatment: Add serial dilutions of the pyrazole hydrazide (0.001 µM to 10 µM).

  • Reaction: Incubate at

    
     for 45 minutes.
    
  • Detection: Use an ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent readout to measure ATP depletion.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Compound 17m / EGFR Inhibition: Title: Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment.[1] Source:Archiv der Pharmazie (via PubMed/NIH), 2025. URL:[Link]

  • Compound H20 / Benzohydrazide Derivatives: Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[2] Source:Int. J. Mol. Sci. (via PMC), 2014 (Cited as foundational SAR logic for this class). URL:[Link]

  • Compound 3 / Dual Inhibition: Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.[3] Source:Molecules (via PMC), 2016. URL:[Link]

  • Antimicrobial SAR / Hydrazone Activity: Title: Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.[4][5][6][7] Source:Turkish Journal of Chemistry (via PMC), 2020. URL:[Link]

Sources

The Pyrazole Paradigm: From Scaffold Design to Clinical Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" capable of displaying functionalities in specific vectors to interrogate diverse biological targets.[1] Its planar, five-membered heteroaromatic structure offers a unique balance of dipole moment, hydrogen bond donor/acceptor capabilities (via the pyrrole-like NH and pyridine-like N), and π-stacking potential.

This guide explores the pharmacological utility of pyrazole analogs, moving from rational structure-activity relationship (SAR) design to validated synthetic protocols and assay methodologies. We focus on two dominant therapeutic classes: Kinase Inhibitors (Oncology) and COX-2 Inhibitors (Inflammation).

Structural-Activity Relationship (SAR) & Molecular Design

The pharmacological versatility of pyrazole stems from its four accessible substitution vectors (N1, C3, C4, C5).

The Hinge Binder (Kinase Inhibitors)

In ATP-competitive kinase inhibitors (e.g., Crizotinib , Ruxolitinib ), the pyrazole moiety often mimics the adenine ring of ATP.

  • Mechanism: The pyridine-like nitrogen (N2) accepts a hydrogen bond from the kinase hinge region (backbone NH), while the C3/C4 substituents occupy the hydrophobic pocket.

  • Design Criticality: Substitution at N1 is often used to tune solubility or reach the solvent-exposed front pocket, while C4 substituents can access the "gatekeeper" residue.

The Selectivity Anchor (COX-2 Inhibitors)

In non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib , the pyrazole serves as a rigid scaffold to orient two phenyl rings at the C1 and C5 positions.

  • Mechanism: The C1-sulfonamide phenyl group binds to the hydrophilic side pocket of COX-2 (Arg513/His90), a pocket absent in COX-1. This steric requirement is what confers selectivity.

Visualization: Pyrazole SAR Logic

The following diagram illustrates the logical flow of substituting the pyrazole core for specific pharmacological outcomes.

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) N1 N1 Position (Solubility/Selectivity) Core->N1 C3 C3 Position (Hinge Binding/Sterics) Core->C3 C4 C4 Position (Gatekeeper Access) Core->C4 Target2 COX-2 Side Pocket (Bulky Group) N1->Target2 Sulfonamide (Celecoxib) Target1 Kinase Hinge (H-Bond Acceptor) C3->Target1 NH Interaction C4->Target1 Hydrophobic Interaction

Figure 1: Logical mapping of pyrazole substitution vectors to pharmacological targets.

Therapeutic Mechanism: The COX-2 Signaling Pathway

Understanding the downstream effects of pyrazole-based inhibition is critical for assay design. Celecoxib-like analogs function by blocking the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2).

Visualization: COX-2 Inhibition Pathway

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Inhibitor Pyrazole Inhibitor (Celecoxib) Inhibitor->COX2 Selective Blockade Downstream Inflammation / Pain (PGE2, PGI2) PGH2->Downstream Homeostasis Gastric Protection (TxA2) PGH2->Homeostasis

Figure 2: The Arachidonic Acid cascade showing the specific intervention point of pyrazole-based COX-2 inhibitors.

Experimental Protocols: Synthesis & Assay

Synthesis: Regioselective Knorr Pyrazole Synthesis

The most robust method for generating pyrazole libraries is the condensation of hydrazines with 1,3-dicarbonyls.

Objective: Synthesize 1,5-diphenyl-3-methyl-1H-pyrazole. Reaction Type: Cyclocondensation.

ReagentEquivalentsRole
1-Phenylbutane-1,3-dione1.0 eq1,3-Dicarbonyl Scaffold
Phenylhydrazine1.1 eqNucleophile
Ethanol (EtOH)SolventReaction Medium
Glacial Acetic AcidCat. (5 drops)Acid Catalyst

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylbutane-1,3-dione (1.0 g, 6.17 mmol) in 15 mL of absolute ethanol.

  • Addition: Add phenylhydrazine (0.73 g, 6.8 mmol) dropwise over 5 minutes. Caution: Phenylhydrazine is toxic; use a fume hood.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[2][3]

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter via vacuum filtration (Buchner funnel).

  • Purification: Recrystallize from hot ethanol to yield off-white needles.

  • Validation: Confirm structure via 1H-NMR (look for the characteristic pyrazole C4-H singlet around δ 6.5-6.8 ppm).

Visualization: Synthetic Workflow

KnorrSynthesis Start Reagents: 1,3-Dicarbonyl + Hydrazine Reflux Reflux (EtOH, AcOH) 3 Hours @ 80°C Start->Reflux Quench Ice Water Quench (Precipitation) Reflux->Quench Filter Vacuum Filtration Quench->Filter Product Crystalline Pyrazole Filter->Product

Figure 3: Workflow for the acid-catalyzed Knorr pyrazole synthesis.

Biochemical Assay: Kinase Inhibition (FRET)

To validate the activity of a pyrazole analog against a kinase target (e.g., c-MET or ALK), a FRET (Fluorescence Resonance Energy Transfer) assay is the industry standard due to its high Z' factor.

Protocol:

  • Enzyme Prep: Dilute recombinant kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Delivery: Dispense 10 nL of the pyrazole analog (in DMSO) into a 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Reaction Start: Add 5 µL of enzyme solution and 5 µL of substrate/ATP mix (Fluorescein-labeled poly-GT substrate).

  • Incubation: Incubate at room temperature for 1 hour.

  • Detection: Add 10 µL of EDTA/Terbium-labeled antibody detection mix. The antibody binds the phosphorylated substrate.

  • Readout: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 495/520 nm). Calculate IC50 based on the emission ratio.

ADME & Toxicity Considerations

While pyrazoles are stable, specific metabolic liabilities must be addressed during lead optimization:

  • N-Dealkylation: Pyrazoles with N-alkyl groups are susceptible to CYP450-mediated dealkylation. N-Aryl groups (as in Celecoxib) are generally more stable but can undergo ring hydroxylation.

  • Glucuronidation: The unsubstituted NH of a pyrazole (if present) is a prime site for Phase II glucuronidation, leading to rapid clearance. Capping this nitrogen (e.g., with a methyl or phenyl group) is a standard strategy to improve half-life.

  • Reactive Metabolites: In rare cases, electron-rich pyrazoles can be oxidized to reactive intermediates, leading to idiosyncratic toxicity. Electron-withdrawing groups (e.g., CF3 in Celecoxib) stabilize the ring against oxidation.

References

  • Faria, J. V., et al. (2017). "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology. Link

  • Knorr, L. (1883).[4][5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry citation). Link

  • Pfizer Inc. (2024). "Celebrex (celecoxib) Prescribing Information." FDA Access Data. Link

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. (2024). "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link

Sources

Methodological & Application

Application Note: In Vivo Formulation Strategies for Pyridinyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyridinyl-pyrazole derivatives (e.g., Galunisertib, SB-431542) represent a privileged scaffold in kinase inhibitor discovery, particularly for TGF-β and p38 MAPK pathways. However, these molecules present a "brick-dust" challenge: they possess high crystal lattice energy, moderate-to-high lipophilicity (LogP > 3), and weak basicity (pyridine pKa ~3–5).

This combination often results in compounds that are insoluble in water at neutral pH and prone to catastrophic precipitation upon dilution in physiological buffers. This guide provides a tiered formulation strategy to overcome these barriers, ensuring that observed in vivo phenotypes result from drug target engagement, not vehicle toxicity or erratic absorption.

Physicochemical Profiling & Vehicle Selection[1]

Before attempting formulation, the compound's properties must dictate the strategy. Pyridinyl-pyrazoles are weak bases .

  • Solubility Behavior: Soluble in acidic media (pH < 4) due to protonation of the pyridine nitrogen; insoluble at physiological pH (7.4).

  • Risk: A solution prepared at pH 3 may precipitate immediately upon injection into the blood (pH 7.4), causing embolism or local toxicity.

Formulation Decision Tree

FormulationTree Start Start: Pyridinyl-Pyrazole Compound Route Select Administration Route Start->Route PO Oral (PO) Route->PO Parenteral Parenteral (IV, IP, SC) Route->Parenteral SolubilityCheck Aq. Solubility > 50 µg/mL? PO->SolubilityCheck Cosolvent Protocol B: Co-solvent System (DMSO/PEG/Water) Parenteral->Cosolvent Acute/Single Dose Complexation Protocol C: Cyclodextrin Complexation (Captisol/HP-β-CD) Parenteral->Complexation Chronic/IV Safety Suspension Protocol A: Standard Suspension (CMC/Tween) SolubilityCheck->Suspension No (Most Common) SolubilityCheck->Cosolvent Yes

Caption: Decision matrix for selecting the appropriate vehicle based on administration route and physicochemical properties.

Detailed Experimental Protocols

Protocol A: Oral Suspension (Standard for Efficacy Studies)

Best for: Chronic oral dosing (PO) in mice/rats. High capacity (up to 100 mg/kg). Mechanism: Surfactants (SDS/Tween) wet the hydrophobic surface; Polymers (CMC/PVP) prevent crystal growth (Ostwald ripening). Reference Benchmark: Galunisertib (LY2157299) clinical formulation.[1]

Reagents:

  • Vehicle: 1% Carboxymethylcellulose sodium (CMC-Na, low viscosity), 0.5% Sodium Dodecyl Sulfate (SDS), 0.085% Povidone (PVP K30).

  • Antifoam: Antifoam Y-30 (optional, 0.05%).[2]

Procedure:

  • Vehicle Prep: Dissolve 0.5 g SDS and 0.085 g PVP in 80 mL deionized water. Slowly add 1 g CMC-Na while stirring vigorously to avoid clumping. Stir overnight to ensure full hydration. Adjust volume to 100 mL.

  • Compound Weighing: Weigh the required amount of pyridinyl-pyrazole (e.g., 75 mg for a 7.5 mg/mL conc).

  • Wetting (Critical Step): Add a minimal volume (e.g., 100 µL) of Tween 80 or the vehicle itself to the powder. Triturate with a mortar and pestle or vortex heavily to create a smooth paste. Failure here leads to clumps that never disperse.

  • Dilution: Gradually add the remaining vehicle in small aliquots, mixing thoroughly between additions.

  • Homogenization: Sonicate for 10–20 minutes in a water bath sonicator.

  • QC: Inspect visually. It should be a uniform, opaque white suspension with no visible chunks.

Protocol B: Co-solvent System (IP/IV Acute Dosing)

Best for: Intraperitoneal (IP) or Intravenous (IV) administration where true solution is required. Mechanism: Uses dielectric constant adjustment (DMSO/PEG) to solubilize the neutral form. Warning: High osmolality. Injection pain possible.

Vehicle Composition (Standard): 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Water (or Saline).

Procedure:

  • Dissolution: Dissolve compound completely in 100% DMSO first. (Concentration = 20x final target).

  • Co-solvent Addition: Add PEG 300 to the DMSO concentrate.[3] Vortex. The solution should remain clear.

  • Surfactant Addition: Add Tween 80 . Vortex.

  • Aqueous Step (The "Crash" Point): Slowly add warm (37°C) Water or Saline dropwise while vortexing.

    • Note: If precipitate forms, stop. Add 1N HCl (1-2 molar equivalents relative to drug) to protonate the pyridine nitrogen, then continue adding water.

  • Filtration: Filter through a 0.22 µm PES or PVDF syringe filter. Nylon binds proteins and drugs; avoid if possible.

Protocol C: Cyclodextrin Complexation (Gold Standard for IV)

Best for: IV administration, chronic dosing, minimizing vehicle toxicity. Mechanism: The hydrophobic pyridinyl-pyrazole core is encapsulated in the lipophilic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic. Recommended CD: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) solution of Captisol in 25 mM Citrate Buffer (pH 3.5).

    • Why pH 3.5? The pyridine nitrogen is protonated, aiding initial dissolution. The CD then encapsulates the molecule.

  • Addition: Add compound to the vehicle.

  • Processing: Sonicate for 30–60 minutes or stir overnight at room temperature.

  • pH Adjustment: Once dissolved, carefully adjust pH back to 4.5–6.0 using 1N NaOH if necessary (optional, but pH < 3 is painful on injection).

  • Filtration: Sterile filter (0.22 µm).

Workflow Visualization

Workflow cluster_0 Step 1: Solubilization cluster_1 Step 2: Stabilization cluster_2 Step 3: Finalization Weigh Weigh Compound Solvent Add Primary Solvent (DMSO or Acidic Buffer) Weigh->Solvent Sonicate Sonicate/Vortex (Clear Solution) Solvent->Sonicate CoSolvent Add PEG/Tween (Protocol B) Sonicate->CoSolvent Complex Add Cyclodextrin (Protocol C) Sonicate->Complex Dilute Dilute with Water/Saline (Dropwise) CoSolvent->Dilute Complex->Dilute Check Visual Check (Precipitation?) Dilute->Check Filter Sterile Filter (0.22 µm) Check->Filter Clear

Caption: Step-by-step laboratory workflow for preparing Protocol B (Co-solvent) and Protocol C (Complexation).

Safety & Toxicity Limits (Mouse/Rat)

Excipients are not inert. Exceeding these limits can cause vehicle-induced toxicity (hemolysis, weight loss, peritonitis) that confounds data.

ExcipientRouteMax Rec. % (Mouse)Max Rec.[3] Vol (mL/kg)Toxicity Signs
DMSO IV1–5%5 mL/kgHemolysis, local inflammation
DMSO PO10–20%10 mL/kgGI irritation, taste aversion
PEG 300/400 IV30–40%5 mL/kgNephrotoxicity (chronic), hemolysis
Tween 80 IV1–5%5 mL/kgHistamine release (hypotension)
Captisol IV20–40%N/A (High safety)Well tolerated; renal clearance
Corn Oil IP100%5–10 mL/kgSlow absorption (depot effect)

Troubleshooting & Quality Control

  • The "Crash" Phenomenon: If the solution turns cloudy upon adding saline, the compound has precipitated.

    • Fix: Increase PEG concentration or switch to Protocol C (Cyclodextrin). Do not inject cloudy solutions IV.

  • pH Drift: Pyridinyl-pyrazoles are sensitive to pH. Ensure your final formulation pH is > 3.5 to avoid phlebitis, but < 6.0 if solubility is pH-dependent.

  • Self-Validation:

    • Visual: Hold vial against a black background with a light source (Tyndall effect) to check for micro-precipitates.

    • Dilution Test: Dilute 10µL of formulation into 1mL of warm PBS. If it precipitates instantly, it will precipitate in the blood.

References

  • Herbertz, S., et al. (2015). Clinical development of Galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. Link

  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[3][4] Molecular Pharmacology, 62(1), 65-74. Link

  • Montaguti, P., et al. (1994).[5] Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains.[5][6] Arzneimittelforschung, 44(4), 566-570. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[7][8] Pharmaceutical Research, 21(2), 201-230. Link

Sources

Kinase Profiling of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide: A Structural & Functional Screening Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary & Rationale

This guide details the validation and screening protocol for 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide (referred to herein as Compound A ) against a panel of serine/threonine and tyrosine kinases.

Compound A represents a "privileged scaffold" in kinase medicinal chemistry. The 3-pyridyl-pyrazole core is a classic ATP-mimetic pharmacophore, capable of forming bi-dentate hydrogen bonds with the kinase hinge region (mimicking the Adenine N1 and N6 amino group). The 5-carbohydrazide moiety provides a unique vector for hydrogen bonding interactions in the solvent-exposed front pocket or the gatekeeper region, distinct from standard amide or urea linkers.

Objective: To determine the selectivity profile and potency (


) of Compound A using a universal, high-throughput luminescent ADP-detection platform (ADP-Glo™ ).

Pre-Screening Analysis: Compound Handling

Before entering the kinase panel, the physicochemical properties of the carbohydrazide moiety require specific handling to prevent precipitation or oxidation.

Solubility & Stock Preparation
  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous,

    
    99.9%.
    
  • Solubility Limit: The carbohydrazide group can induce stacking; expected solubility is ~10–50 mM in DMSO.

  • Protocol:

    • Weigh 5 mg of solid Compound A.

    • Dissolve to a master stock concentration of 10 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

    • Storage: Aliquot into amber glass vials (hygroscopic protection). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Structural Hypothesis (Hinge Binding)

The following diagram illustrates the theoretical binding mode driving the assay design. We assume an ATP-competitive mechanism (Type I inhibition).

BindingMode cluster_Kinase Kinase ATP Pocket cluster_Ligand Compound A Structure Hinge Hinge Region (Glu/Met backbone) Gatekeeper Gatekeeper Residue Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge Accepts H Pyrazole Pyrazole NH (H-Bond Donor) Pyrazole->Hinge Donates H Tail Carbohydrazide (Solvent Interaction) Tail->Gatekeeper Steric/H-bond

Figure 1: Hypothesized binding mode of the pyrazole-pyridine scaffold at the kinase hinge region.

Assay Principle: ADP-Glo™ Kinase Assay[1][2]

We utilize the ADP-Glo™ Kinase Assay (Promega) for this screen. This is a homogeneous, luminescent assay that measures ADP formation, a universal product of kinase activity.[1][2] It is preferred over FRET for this scaffold because the carbohydrazide tail may interfere with bulky fluorophore-labeled tracers used in competitive binding assays.

Mechanism:

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[1][3]

  • Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[4][3][5]

Detailed Screening Protocol

Reagents & Equipment
  • Kinase Panel: e.g., CDK2/CycA, Aurora A, p38

    
    , EGFR (wild type).
    
  • Substrates: Specific peptides/proteins for each kinase (e.g., Histone H1 for CDKs).

  • ATP: Ultra-pure ATP (supplied in kit).[3]

  • Plate: 384-well, solid white, low-volume polystyrene plate (Corning #4513).

  • Reader: Multi-mode plate reader (e.g., EnVision or PHERAstar) capable of luminescence reading.

Assay Workflow (384-Well Format)

Step 1: Compound Preparation (Acoustic or Manual)

  • Prepare a 4X compound working solution in Assay Buffer (typically 40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Note: Final DMSO concentration in the assay must be

    
     1%.
    

Step 2: The Kinase Reaction (Volume: 5


L) 
  • Dispense 1.25

    
    L  of Compound A (4X) into wells.
    
    • Controls: High Control (DMSO only, 0% inhibition), Low Control (Known Inhibitor e.g., Staurosporine, 100% inhibition).

  • Dispense 1.25

    
    L  of Kinase/Enzyme Mix (4X).
    
    • Incubate: 10 minutes at RT to allow compound-enzyme binding.

  • Dispense 2.5

    
    L  of ATP/Substrate Mix (2X).
    
    • Start: This initiates the reaction.[5]

    • ATP Conc: Use

      
       for each kinase (typically 10–50 
      
      
      
      M) to ensure sensitivity to ATP-competitive inhibitors.
  • Incubation: Cover plate and incubate for 60 minutes at Room Temperature (22–25°C).

Step 3: ADP Depletion (Volume: +5


L) 
  • Add 5

    
    L  of ADP-Glo™ Reagent.[3]
    
  • Incubate for 40 minutes at RT.

    • Function: Terminates kinase activity and depletes unreacted ATP.[3]

Step 4: Detection (Volume: +10


L) 
  • Add 10

    
    L  of Kinase Detection Reagent.[3]
    
  • Incubate for 30 minutes at RT.

    • Function: Converts ADP

      
       ATP 
      
      
      
      Light.[4]

Step 5: Readout

  • Measure Luminescence (Integration time: 0.5–1.0 second/well).

Data Analysis & Quality Control

Visualization of Workflow

Workflow cluster_Prep Preparation cluster_Reaction Kinase Reaction (5 µL) cluster_Detect Detection Comp Compound A (10mM DMSO) Dilution Serial Dilution (4X in Buffer) Comp->Dilution AddComp Add 1.25 µL Compound Dilution->AddComp AddEnz Add 1.25 µL Enzyme (10 min Pre-incubation) AddComp->AddEnz AddSub Add 2.5 µL ATP/Substrate AddEnz->AddSub Incubate Incubate 60 min @ RT AddSub->Incubate Deplete Add 5 µL ADP-Glo Reagent (40 min wait) Incubate->Deplete Detect Add 10 µL Detection Reagent (30 min wait) Deplete->Detect Read Read Luminescence Detect->Read

Figure 2: Step-by-step ADP-Glo screening workflow for 384-well plates.

Calculations

1. Percent Inhibition:



  • 
    : Luminescence of Compound A well.
    
  • 
    : DMSO Control (Enzyme + Substrate + ATP).[5]
    
  • 
    : No Enzyme Control or High Inhibitor Control.
    

2. Z-Prime (


): Assay Robustness Metric 


[6]
  • Acceptance Criteria:

    
     is required for a valid screen.[6] If 
    
    
    
    , check pipetting precision or reagent stability.

3.


 Determination: 
Fit data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:


Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal (RLU) ATP concentration too lowEnsure ATP is at least 10

M; ADP-Glo is less sensitive < 1

M ATP.
High Background ATP contaminationUse "Ultra-Pure" ATP provided in kit; wear gloves to prevent skin ATP transfer.
Compound Precipitation Carbohydrazide insolubilityCheck 4X working solution for turbidity. If turbid, reduce max concentration or increase DMSO (up to 2%).
Flat Dose Response Assay interferenceCarbohydrazides can be metal chelators. Ensure

is in excess (10-20 mM).

References

  • Zhang, J., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening. Available at: [Link]

  • Fabbro, D., et al. (2012). Targeting Cancer with Small-Molecule Kinase Inhibitors. Methods in Molecular Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Assessment of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Issue: You are assessing 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide. You have likely observed peak broadening in NMR, appearance of new peaks in LC-MS, or solution discoloration (yellowing) in DMSO.[1]

The Reality: Hydrazides are chemically labile nucleophiles. While DMSO is an excellent solvent for solubility, it is not inert for this class of compounds.[1] It acts as both a hygroscopic agent (facilitating hydrolysis) and a mild oxidant (facilitating dehydrogenation).[1]

This guide provides a self-validating system to distinguish between analytical artifacts (proton exchange) and chemical degradation (hydrolysis/oxidation).[1]

Critical Degradation Pathways

Pathway A: Hydrolysis (The Water Problem)

DMSO is highly hygroscopic. Even "anhydrous" DMSO can absorb significant atmospheric moisture within minutes of opening.[1]

  • Mechanism: Water attacks the carbonyl carbon of the hydrazide.

  • Result: Conversion to 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid .

  • Mass Shift: Loss of 14 Da (Hydrazide

    
    
    
    
    
    Acid
    
    
    ).
Pathway B: Oxidation (The DMSO Problem)

DMSO can act as an oxidant (similar to Swern oxidation conditions, though slower without activation).[1][2][3]

  • Mechanism: DMSO, in the presence of trace metals or light, can oxidize the hydrazide to an acyl diazene (

    
    ) or facilitate dimerization.[1]
    
  • Result: Yellow discoloration and complex mixtures.

Visualization: Degradation Logic

DegradationPathways Hydrazide Target Molecule (Hydrazide) Acid Degradant A: Carboxylic Acid (M-14 Da) Hydrazide->Acid Hydrolysis (Slow) Diazene Degradant B: Acyl Diazene/Dimer (Yellowing) Hydrazide->Diazene Oxidation (Trace) Water H2O (Hygroscopic DMSO) Water->Acid Oxidant [O] (DMSO/Air/Light) Oxidant->Diazene

Figure 1: Primary degradation pathways of carbohydrazides in DMSO.[1] Hydrolysis is the dominant pathway in non-anhydrous conditions.

Troubleshooting & Analytical Artifacts

Issue 1: "My NMR peaks are missing or broad."

Diagnosis: Likely an Analytical Artifact , not degradation.

  • Explanation: The hydrazide protons (

    
    ) are acidic and labile. DMSO-
    
    
    
    often contains trace
    
    
    or HDO.[1] Rapid proton exchange occurs between the hydrazide and the solvent water pool.
  • Symptom: The amide (

    
     ppm) and hydrazinic (
    
    
    
    ppm) protons broaden into the baseline or disappear.
  • Verification: Run the NMR at a lower temperature (

    
     K). Exchange rates slow down, and peaks should sharpen.[1][4]
    
Issue 2: "LC-MS shows a peak at M-14."

Diagnosis: Chemical Hydrolysis .

  • Explanation: The hydrazide group has cleaved to form the carboxylic acid.

  • Solution: Your DMSO is wet.

  • Protocol: Repeat experiment using fresh DMSO from a sealed ampoule over 3Å molecular sieves.

Data Summary Table
ObservationProbable CauseVerification Step
NMR: Broad/Missing NH peaksProton Exchange (Artifact)Cool sample to 0°C; peaks should sharpen.
LC-MS: Mass

Hydrolysis (Degradation)Check solvent water content (Karl Fischer).[1]
Visual: Yellow SolutionOxidation (Degradation)Purge with Argon; store in amber vials.[1]
LC-MS: Mass

or

Oxidation to DiazoRare; usually requires catalyst.[1]

Experimental Protocols

Protocol A: The "Gold Standard" Stability Assay

Do not rely on a single time point. Use this kinetic workflow.

  • Preparation:

    • Dissolve 1 mg of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide in 1 mL of anhydrous DMSO-

      
       (99.9% D).
      
    • Control: Add 3Å Molecular Sieves (activated) to the NMR tube.

    • Test: No sieves, exposed to air for 5 mins before capping.

  • Time-Course Analysis:

    • T=0: Acquire

      
      -NMR and LC-MS immediately.
      
    • T=24h: Re-acquire. Look for the "Acid" singlet (typically 12-13 ppm, though often broad) and loss of Hydrazide signals.

  • Acceptance Criteria:

    • < 2% conversion to carboxylic acid over 24 hours at Room Temperature.[1]

Protocol B: Handling & Storage
  • Solvent: Use DMSO labeled "Anhydrous" or "Sure/Seal".[1]

  • Container: Store stock solutions in amber glass vials with PTFE-lined caps.

  • Temperature: Store at -20°C or -80°C. Never store DMSO solutions of hydrazides at room temperature for >48 hours.

  • Thawing: DMSO freezes at 19°C. Thaw completely at RT; do not heat to accelerate thawing (heat promotes hydrolysis).[1]

Decision Logic for Researchers

Use this flowchart to determine if your compound is compromised.

TroubleshootingFlow Start Start: Anomalous Data in DMSO CheckMass Check LC-MS Mass Spec Start->CheckMass MassShift Mass = M-14 (Acid)? CheckMass->MassShift MassSame Mass = Expected (Hydrazide)? MassShift->MassSame No Hydrolysis Issue: Hydrolysis Action: Dry DMSO with Sieves MassShift->Hydrolysis Yes CheckNMR Check NMR Line Shape MassSame->CheckNMR Yes BroadPeaks Broad/Missing NH Peaks? CheckNMR->BroadPeaks Artifact Issue: Proton Exchange Action: Cool to 0°C or ignore BroadPeaks->Artifact Yes Degradation Issue: Unknown Degradation Action: Check Purity of Solid BroadPeaks->Degradation No

Figure 2: Troubleshooting logic for distinguishing chemical degradation from analytical artifacts.[1]

References

  • Hydrazide Stability & Synthesis

    • General Reactivity: Hydrazides are susceptible to hydrolysis and oxidation.[1] See: Molecules2017 , 22(9), 1469.[1] [1]

  • DMSO as an Oxidant

    • Mechanism:[1][3][5][6][7][8] DMSO can act as an oxygen transfer agent, particularly in the presence of electrophiles or trace catalysts (Swern-type pathways).[1] See: J. Org.[1][3] Chem.2006 , 71(2), 826–828.[1][3]

  • DMSO-Mediated Hydrolysis

    • Water Acceleration: DMSO accelerates the hydrolysis of organohalides and amides/hydrazides via oxygen transfer and increased nucleophilicity of water.[5][9][10] See: ChemSusChem2019 , 12(13), 2994-2998.[1][10] [1]

  • NMR Proton Exchange Artifacts

    • Exchange Phenomena:[4][7] Amide and hydrazide protons undergo rapid exchange with bulk solvent water in DMSO-

      
      , leading to signal loss.[1] See: ACD/Labs Technical Guide: Exchangeable Protons. 
      

Sources

optimization of reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Current Status: Operational Role: Senior Application Scientist Ticket Scope: Optimization of reaction conditions, regioselectivity control, and purification troubleshooting.

Mission Statement

This guide is not a textbook; it is a troubleshooting manual designed for the bench scientist. We address the three most critical failure points in pyrazole synthesis: Regiochemical loss in Knorr condensation , Catalyst poisoning/contamination in Click chemistry , and Green process optimization .

Knowledge Base Article #001: The Regioselectivity Crisis (Knorr Synthesis)

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I'm getting a 60:40 mixture of isomers. How do I force the reaction toward a single regioisomer?"

Root Cause Analysis

The Knorr synthesis involves a competition between two nucleophiles (the hydrazine nitrogens,


 and 

) and two electrophiles (the carbonyl carbons,

and

).[1]
  • The Mechanism: The reaction proceeds via an initial hydrazone formation followed by cyclization.[1] The regioselectivity is determined by which carbonyl is attacked first.

  • The Conflict:

    • Electronic Control: The most nucleophilic nitrogen (

      
      , usually the substituted one) attacks the most electrophilic carbonyl.
      
    • Steric Control: The nucleophile attacks the least hindered carbonyl.

    • Failure Mode: When electronic and steric factors oppose each other, you get a racemate or poor selectivity.

Optimization Protocol: The "Lewis Acid Switch"

Stop using refluxing ethanol/acetic acid if selectivity is poor. Switch to an Indium(III) Chloride (


) catalyzed aqueous system. This method often enhances steric differentiation due to the tight coordination sphere of the metal.

Protocol A: Standard Acid-Catalyzed (Baseline)

  • Solvent: Ethanol (0.5 M).

  • Catalyst: Glacial Acetic Acid (1-2 drops per mmol).

  • Temp: Reflux for 2-4 hours.

  • Workup: Evaporate solvent, neutralize with

    
    , extract with EtOAc.
    

Protocol B: High-Selectivity


 (Recommended) 
  • Solvent: Water:Ethanol (1:1) or pure Water (Green Chemistry).

  • Catalyst:

    
     (10 mol%).
    
  • Procedure: Mix 1,3-dicarbonyl (1.0 eq) and Hydrazine (1.0 eq) in solvent. Add catalyst.[2][3][4]

  • Condition: Sonicate (Ultrasound) at RT for 15-30 mins OR stir at RT for 1-2 hours.

  • Validation: Monitor TLC. The product often precipitates out.

  • Purification: Filtration. Recrystallize from EtOH.

Decision Logic: Optimizing Regioselectivity

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Dicarbonyl CheckSterics Are substituents significantly different in size? (e.g., Me vs t-Bu) Start->CheckSterics CheckElectronics Are substituents electronically distinct? (e.g., CF3 vs Ph) CheckSterics->CheckElectronics No StericControl Steric Control Dominates Attack at less hindered C=O CheckSterics->StericControl Yes ElectronicControl Electronic Control Dominates Attack at most electrophilic C=O CheckElectronics->ElectronicControl Yes MixedControl Mixed Control (The Problem Zone) Expect Isomer Mixture CheckElectronics->MixedControl No SolventSwitch Action: Switch Solvent Use Fluorinated Alcohols (TFE/HFIP) MixedControl->SolventSwitch LewisSwitch Action: Switch Catalyst Use InCl3 or Yb(OTf)3 MixedControl->LewisSwitch SolventSwitch->StericControl Enhances H-Bonding LewisSwitch->StericControl Increases Steric Bulk

Caption: Decision tree for troubleshooting regioselectivity issues in Knorr synthesis.

Knowledge Base Article #002: Click Chemistry Cleanup (CuAAC)

User Issue: "I used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to make my pyrazole-analogs (triazoles). The reaction worked, but my product is green/blue, and it's killing my cells in biological assays."

Root Cause Analysis

Copper (Cu) is cytotoxic. Standard silica columns often fail to remove trace copper because Cu(II) coordinates strongly to the nitrogen-rich triazole/pyrazole ring, eluting with your product.

Troubleshooting Protocol: The "Deep Clean"

Do not rely on a single wash. Use a chelation-extraction strategy.

Step 1: The EDTA Wash (Standard)

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Wash 3x with 0.1 M aqueous EDTA (pH 7-8) .

  • The aqueous layer should turn blue (removing bulk Cu).

Step 2: The Ammonia Polish (For Stubborn Traces) If the product is still colored:

  • Wash the organic layer with 10%

    
     saturated with 
    
    
    
    .
  • Mechanism: This forms the highly soluble deep-blue

    
     complex, stripping it from the heterocycle.
    

Step 3: Solid Phase Extraction (The Nuclear Option) For water-soluble products where extraction is impossible:

  • Use a C18 SPE Cartridge or CupriSorb™ resin .

  • Load sample in water/5% MeOH.

  • Flush with water (removes salts/Cu).

  • Elute product with MeOH/AcN.

Knowledge Base Article #003: Accessing the "Other" Isomer (RuAAC)

User Issue: "Click chemistry (CuAAC) only gives me the 1,4-disubstituted product. I need the 1,5-disubstituted isomer for SAR studies."

Technical Insight

Copper catalysis is exclusively 1,4-regioselective. To access the 1,5-isomer, you must switch metal centers to Ruthenium (RuAAC).

Comparative Data: Cu vs. Ru Catalysis
FeatureCuAAC (Copper)RuAAC (Ruthenium)
Regioselectivity 1,4-disubstituted (Exclusive)1,5-disubstituted (Major)
Catalyst

/ Na-Ascorbate

Substrate Scope Terminal Alkynes ONLYTerminal AND Internal Alkynes
Solvent Water/t-BuOH (tolerant)THF, Dioxane, Toluene (anhydrous pref.)
Sensitivity Oxygen tolerantAir sensitive (requires

/Ar)
Protocol: RuAAC Synthesis
  • Setup: Flame-dry a flask and purge with Argon.

  • Reagents: Add Azide (1.0 eq), Alkyne (1.0 eq).

  • Catalyst: Add

    
     (1-2 mol%). Note: The 
    
    
    
    (pentamethylcyclopentadienyl) ligand is critical for steric control.
  • Solvent: Add anhydrous THF (0.2 M).

  • Reaction: Heat to 60-80°C for 4-12 hours.

  • Workup: The Ru-catalyst is non-polar. Run a short silica plug; the catalyst elutes first (colored band), product follows.

Frequently Asked Questions (FAQ)

Q: My Knorr reaction turns into a black tar. What happened? A: This is likely oxidative degradation of the hydrazine.

  • Fix: Run the reaction under Nitrogen/Argon.

  • Fix: If using hydrazine hydrochloride salts, ensure you add exactly 1.0 equivalent of base (KOAc or NaOAc) to free the hydrazine in situ without making the solution too basic (which promotes polymerization).

Q: I am seeing a byproduct with double the molecular weight. A: You have formed an Azine (double condensation).

  • Cause: Excess hydrazine relative to the diketone, or mixing order.

  • Fix: Add the hydrazine dropwise to the diketone solution (keeping the electrophile in excess initially).

Q: Can I do Knorr synthesis without organic solvents? A: Yes. Grind the 1,3-diketone and hydrazine hydrochloride with p-Toluenesulfonic acid (p-TSA) in a mortar and pestle (Solvent-Free). The heat of friction and the acid catalyst drive the reaction in 5-10 minutes.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Review: "Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles." Journal of Heterocyclic Chemistry.
    • Source:

  • Green Chemistry & InCl3 Catalysis

    • Protocol: "InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole...". Molecular Diversity, 2019.[5]

    • Source:[5]

  • RuAAC (Ruthenium Click Chemistry)

    • Seminal Paper: "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." J. Am. Chem. Soc., 2008.[4]

    • Source:

  • Copper Removal Protocols

    • Technique: "How to remove copper after CuAAc click reaction?
    • Source:

Sources

Technical Support Center: Strategies to Mitigate Cytotoxicity of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide in Primary Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide in primary cell cultures. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured to provide a comprehensive troubleshooting framework, from understanding the potential sources of toxicity to implementing practical mitigation strategies.

Section 1: Understanding the Challenge: Cytotoxicity of Pyrazole-Based Compounds in Primary Cells

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Their versatility allows for a wide range of biological activities, including their well-documented use as anticancer agents where cytotoxicity is a desired outcome.[2] Pyrazole derivatives can induce cell death through various mechanisms, such as apoptosis, cell cycle arrest, and the inhibition of crucial cellular kinases.[3]

However, when studying the effects of these compounds in non-cancerous primary cells, this inherent cytotoxicity can become a significant obstacle, masking the intended biological effects or leading to misleading data. Primary cells, being directly isolated from tissues, are often more sensitive to chemical insults than immortalized cell lines. Therefore, strategies to reduce off-target cytotoxicity are paramount for obtaining meaningful and translatable results.

The specific compound, 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide, belongs to a class of compounds that have been investigated for their biological activities. While direct public data on the cytotoxicity of this exact molecule in primary cells is limited, its structural motifs are present in many biologically active compounds, including kinase inhibitors.[4][5] Off-target effects are a common concern with such molecules, potentially leading to unintended cellular toxicity.[6]

This guide will walk you through a systematic approach to identify the cause of cytotoxicity and implement strategies to minimize it, thereby enhancing the therapeutic index of your compound in your experimental model.

Section 2: Troubleshooting Guide: A-Q&A Approach to Resolving Cytotoxicity Issues

This section is designed to address specific problems you may be encountering in the lab.

Question 1: I'm observing significant cell death in my primary cell culture even at low concentrations of the compound. How can I confirm that the compound is indeed the cause and not another experimental variable?

Answer: This is a critical first step. It's essential to de-risk your experimental setup before focusing solely on the compound.

  • Vehicle Control is Key: Ensure you are using a vehicle control (e.g., DMSO) at the same final concentration as in your compound-treated wells. Some primary cells are highly sensitive to solvents.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration at which cytotoxicity is observed. This will establish a clear link between the compound concentration and the cytotoxic effect.

  • Positive Control: Include a known cytotoxic agent as a positive control to ensure your cytotoxicity assay is working correctly.

  • Cell Health Monitoring: Before adding the compound, visually inspect your primary cells to ensure they are healthy, have the correct morphology, and are at the optimal confluency. Stressed cells are more susceptible to chemical toxicity.

**dot graph TD { A[Start: Observe Unexpected Cytotoxicity] --> B{Is a Vehicle Control Included?}; B -- No --> C[Action: Add Vehicle Control at Equivalent Concentration]; B -- Yes --> D{Is Cytotoxicity Still Observed?}; C --> D; D -- No --> E[Conclusion: Solvent is the Source of Toxicity]; D -- Yes --> F[Action: Perform Dose-Response and Time-Course Experiments]; F --> G{Is there a Clear Correlation?}; G -- Yes --> H[Conclusion: Compound is Likely Cytotoxic]; G -- No --> I[Action: Re-evaluate Experimental Setup (e.g., cell health, contamination)]; H --> J[Proceed to Mitigation Strategies]; } Caption: Troubleshooting workflow for initial cytotoxicity assessment.

Question 2: My dose-response experiments confirm the compound is cytotoxic. What are the likely cellular mechanisms, and how can I investigate them?

Answer: Understanding the mechanism of cell death is crucial for selecting the right mitigation strategy. The primary mechanisms to investigate are apoptosis, necrosis, and oxidative stress.

  • Apoptosis vs. Necrosis: You can differentiate between these two forms of cell death using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

    • Annexin V+/PI- : Early apoptotic cells

    • Annexin V+/PI+ : Late apoptotic/necrotic cells

    • Annexin V-/PI+ : Necrotic cells

  • Oxidative Stress: Pyrazole derivatives can sometimes induce the production of reactive oxygen species (ROS).[6] You can measure ROS levels using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) and flow cytometry or a plate reader.

Table 1: Assays for Mechanistic Investigation of Cytotoxicity

MechanismAssayPrinciple
Apoptosis Annexin V/PI StainingAnnexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that enters cells with compromised membranes (late apoptosis/necrosis).
Necrosis LDH Release AssayMeasures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium from cells with damaged plasma membranes.
Cell Viability MTT/XTT AssayMeasures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
Oxidative Stress DCFDA AssayDCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

Question 3: How can I reduce the cytotoxicity of my compound without completely losing its intended biological activity?

Answer: This is the core challenge. Here are several strategies, ranging from simple experimental adjustments to more complex chemical and formulation approaches.

A. Experimental and Formulation Strategies

  • Co-treatment with Antioxidants: If you've identified oxidative stress as a major contributor to cytotoxicity, co-administering an antioxidant may be a viable strategy.

    • Rationale: Antioxidants can neutralize ROS, thereby reducing cellular damage.

    • Examples: N-acetylcysteine (NAC), Vitamin E, or other known radical scavengers have been shown to protect primary cells from H2O2-induced cytotoxicity.[7]

    • Consideration: Be aware that some chemotherapeutic agents rely on ROS for their efficacy, so this approach needs careful consideration based on your compound's mechanism of action.[8]

  • Nanoparticle-Based Delivery Systems: Encapsulating your compound in nanoparticles can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing toxicity.[9]

    • Rationale: Nanoparticles can improve the solubility of poorly soluble drugs and offer the potential for targeted delivery, reducing exposure to non-target cells.[10]

    • Examples: Liposomes, polymeric micelles, and dendrimers are common nanoparticle platforms.[11] Chitosan-based nanoparticles have also been explored for the delivery of pyrazole-containing compounds.[6]

    • Consideration: This is a more advanced approach that requires expertise in formulation science.

B. Chemical Modification Strategies

  • Structure-Activity Relationship (SAR) Guided Modification: Minor chemical modifications to the pyrazole scaffold can significantly impact its safety profile.[12]

    • Rationale: SAR studies can help identify the parts of the molecule responsible for toxicity ("toxicophores") and guide the synthesis of analogues with improved safety.[13]

    • Approach:

      • Substitution Patterns: Altering the substituents on the pyrazole ring can modulate the compound's electronic and steric properties, which in turn can affect its binding to off-targets.[3]

      • Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can sometimes reduce toxicity while retaining activity.

    • Consideration: This requires synthetic chemistry capabilities and is a longer-term strategy.

**dot graph TD { subgraph "Experimental & Formulation" A[Start: Confirmed Compound Cytotoxicity] --> B{Mechanism Identified?}; B -- "Oxidative Stress" --> C[Strategy: Co-treatment with Antioxidants]; B -- "General/Unknown" --> D[Strategy: Nanoparticle Delivery System]; end subgraph "Chemical Modification" A --> E[Strategy: SAR-Guided Chemical Modification]; E --> F[Synthesize and Screen Analogs]; end C --> G[Outcome: Reduced Cytotoxicity]; D --> G; F --> G; } Caption: Decision tree for selecting a cytotoxicity mitigation strategy.

Section 3: Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments discussed above.

Protocol 1: Annexin V/PI Staining for Apoptosis/Necrosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide.

Materials:

  • Primary cells of interest

  • 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere and recover for 24 hours.

    • Treat cells with varying concentrations of the compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (which contains detached, potentially dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Cytotoxicity

Objective: To assess whether co-treatment with the antioxidant NAC can rescue primary cells from compound-induced cytotoxicity.

Materials:

  • Primary cells of interest

  • 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

  • N-acetylcysteine (NAC)

  • MTT or XTT assay kit

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed primary cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere and recover for 24 hours.

  • Treatment:

    • Prepare solutions of your compound at 2X the final desired concentrations.

    • Prepare a solution of NAC at 2X the final desired concentration (a starting point is 1-5 mM).

    • Add the NAC solution to the appropriate wells.

    • Immediately add your compound solution to the wells.

    • Include controls: cells only, cells + vehicle, cells + compound only, cells + NAC only.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Cell Viability Assessment:

    • Perform an MTT or XTT assay according to the manufacturer's instructions to determine cell viability.

  • Data Analysis:

    • Compare the viability of cells treated with the compound alone to those co-treated with the compound and NAC. A significant increase in viability in the co-treated group suggests that oxidative stress is a key mechanism of cytotoxicity.

Section 4: Frequently Asked Questions (FAQs)

Q1: At what point should I consider abandoning a compound due to its cytotoxicity?

A1: The decision to abandon a compound depends on its therapeutic window – the range between the concentration that produces the desired effect and the concentration that causes toxicity. If you can achieve your desired biological effect at a concentration significantly lower than the cytotoxic concentration, the compound may still be viable. However, if the effective and toxic concentrations are very close, it may be challenging to develop into a therapeutic.

Q2: Could the cytotoxicity be specific to the type of primary cells I am using?

A2: Absolutely. Different primary cell types have varying sensitivities to xenobiotics due to differences in metabolism, membrane transporters, and endogenous antioxidant capacities. It is always a good practice to test your compound on a few different primary cell types if possible, including a readily available and robust cell line as a baseline.

Q3: Are there any computational tools that can predict the toxicity of my compound?

A3: Yes, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide an early indication of potential liabilities. These tools use computational models to predict various toxicological endpoints. While not a replacement for experimental validation, they can help prioritize compounds and guide chemical modifications.

Q4: Can I use a lower concentration of the compound for a longer duration to reduce acute toxicity?

A4: This is a valid strategy to explore. A time-course experiment is recommended to determine if a longer exposure at a lower, non-toxic concentration can still achieve the desired biological outcome. This can sometimes mitigate acute cytotoxic effects while still allowing for the desired pharmacological activity to manifest over time.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Targeting Cell Cycle Checkpoint Kinases to Overcome Intrinsic Radioresistance in Brain Tumor Cells. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Protecting normal cells from the cytotoxicity of chemotherapy. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). Manipal Academy of Higher Education. Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2025). Preprints.org. Retrieved February 14, 2026, from [Link]

  • Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage. (2023). Technology Networks. Retrieved February 14, 2026, from [Link]

  • Targeting the Checkpoint to Kill Cancer Cells. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Avoiding Antioxidant-Drug Interactions During Cancer Treatment. (2014). The ASCO Post. Retrieved February 14, 2026, from [Link]

  • Nanotechnology –Based Drug Delivery System. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]

  • CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors. (n.d.). American Association for Cancer Research. Retrieved February 14, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data. Retrieved February 14, 2026, from [Link]

  • Antioxidant administration strategies for overcoming COC oxidative... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved February 14, 2026, from [Link]

  • Effects evoked by pyrazole analogs in different cells target. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Pyrazole-5-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] When functionalized with a carbohydrazide moiety, particularly at the 5-position, it gives rise to the pyrazole-5-carbohydrazide scaffold, a privileged structure with a remarkable spectrum of pharmacological properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-5-carbohydrazide analogs, offering a comparative overview of their performance against various biological targets. We will delve into the nuances of chemical design, the rationale behind experimental choices, and the quantitative data that underpins our understanding of these potent molecules.

The Pyrazole-5-Carbohydrazide Scaffold: A Privileged Framework

The pyrazole-5-carbohydrazide core offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, along with multiple sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity. The general structure consists of a central pyrazole ring, a carbohydrazide linker at position 5, and various substituents at other positions of the pyrazole ring and the terminal nitrogen of the hydrazide.

Caption: General structure of pyrazole-5-carbohydrazide analogs highlighting key modification sites.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

A significant body of research has focused on the anticancer potential of pyrazole-5-carbohydrazide derivatives, particularly against lung cancer cell lines like A549.[5][6][7]

Structure-Activity Relationship Insights

The anticancer activity of these analogs is intricately linked to the nature of the substituents at the N1 and C3 positions of the pyrazole ring, as well as the group attached to the hydrazide moiety.

  • Influence of Lipophilicity: Studies have demonstrated a strong correlation between the lipophilicity (LogP) of the compounds and their inhibitory effects on A549 cell growth. Derivatives with LogP values in the range of 3.12-4.94 and 4.12-6.80 have shown significant activity.[5][6][8] This suggests that optimal membrane permeability is crucial for reaching intracellular targets.

  • Role of the N1-Arylmethyl Group: The presence of an arylmethyl group at the N1 position is a common feature in active compounds. The nature of the substituent on this aryl ring can modulate activity.

  • Impact of the C3-Aryl Group: Similarly, the substituent on the C3-aryl ring plays a vital role. Electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

  • The Hydrazone Moiety: Many potent anticancer analogs are hydrazones formed by the condensation of the carbohydrazide with various aldehydes or ketones. The nature of the aldehyde-derived fragment is a key determinant of activity. For instance, a hydrazone derived from salicylaldehyde exhibited significantly higher inhibitory effects, potentially due to its ability to chelate metal ions.[5][8]

Comparative Performance of Anticancer Analogs

The following table summarizes the in vitro cytotoxic activity of representative pyrazole-5-carbohydrazide hydrazone derivatives against the A549 human lung cancer cell line.

Compound IDN1-substituentC3-substituentHydrazone Moiety (derived from)IC50 (µM)Reference
5 ArylmethylArylNot specified49.85[7]
6 3-(4-chlorophenoxy)-2-hydroxypropyl4-chlorophenylNot applicable48 (48h)[7]
7 3-(4-chlorophenoxy)-2-hydroxypropyl4-chlorophenylNot applicable32 (48h, NCIH460)[7]
Salicylaldehyde derivative ArylmethylArylSalicylaldehydePotent[5][8]
Experimental Protocol: Synthesis of Pyrazole-5-Carbohydrazide Hydrazones

A typical synthetic route involves a multi-step process, beginning with the construction of the pyrazole core followed by the elaboration of the carbohydrazide and subsequent condensation to form the hydrazone.

Caption: General synthetic workflow for pyrazole-5-carbohydrazide hydrazones.

Step-by-Step Methodology:

  • Synthesis of Ethyl 1-Arylmethyl-3-aryl-1H-pyrazole-5-carboxylate: A substituted β-ketoester is cyclized with a corresponding substituted hydrazine in a suitable solvent like ethanol, often under reflux conditions.

  • Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide: The resulting pyrazole ester is then reacted with hydrazine hydrate in a protic solvent such as ethanol under reflux to yield the carbohydrazide intermediate.

  • Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazones: The carbohydrazide is condensed with a variety of substituted aldehydes or ketones in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) to afford the final hydrazone derivatives.

Biological Assay: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: A549 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole-5-carbohydrazide analogs have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10] The structural modifications that govern their antimicrobial efficacy differ in some aspects from those required for anticancer activity.

Structure-Activity Relationship Insights
  • Essential Pharmacophoric Features: The carbohydrazide moiety is a crucial pharmacophore for antimicrobial activity.[3]

  • Influence of Substituents: The nature and position of substituents on the pyrazole and any appended aromatic rings significantly impact the antimicrobial spectrum and potency. For instance, certain 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide derivatives have demonstrated remarkable antibacterial activity.[10]

  • Comparison with Standard Drugs: Some synthesized pyrazole-carbohydrazide analogs have shown inhibitory zones larger than standard antibiotics like amoxicillin, highlighting their potential as novel antimicrobial leads.[10]

Comparative Performance of Antimicrobial Analogs
Compound ClassTarget Organism(s)Observed ActivityReference
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazidesBacillus subtilisLarger inhibition zones than Amoxicillin[10]
Pyrazole-based analogsMethicillin-resistant Staphylococcus aureus (MRSA)Efficacy correlated with structural diversification[9]
1H-indole-2-yl substituted pyrazolesAntimicrobial activityObserved[3][4]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is typically assessed using methods like the disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Assay:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The pyrazole scaffold is a well-established framework for anti-inflammatory drugs, with celecoxib being a prominent example.[11][12] Pyrazole-5-carbohydrazide derivatives have also been investigated for their anti-inflammatory properties.[11]

Structure-Activity Relationship Insights
  • Core Structure's Role: The pyrazole nucleus itself is a key contributor to anti-inflammatory activity.

  • Impact of Substituents: Specific substitutions can enhance this activity. For example, certain 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivatives have shown better anti-inflammatory activity compared to the standard drug diclofenac sodium.[11]

Comparative Performance of Anti-inflammatory Analogs
CompoundAssayActivityReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Carrageenan-induced rat paw edemaBetter than Diclofenac sodium[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Grouping: Animals (e.g., rats) are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and the standard drug (e.g., diclofenac) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the hind paw of each animal to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion and Future Perspectives

The structure-activity relationship studies of pyrazole-5-carbohydrazide analogs have unveiled a wealth of information for the rational design of novel therapeutic agents. The versatility of this scaffold allows for the development of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: Investigating the potential of pyrazole-5-carbohydrazide analogs in other disease areas where the pyrazole nucleus has shown promise.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models to guide the design of more potent and selective analogs.

By leveraging the insights gained from SAR studies and employing modern drug discovery techniques, the full therapeutic potential of pyrazole-5-carbohydrazide analogs can be realized.

References

  • Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347–2353. [Link]

  • Scribd. (n.d.). 2008 Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazoneainst A549 Lung Cancer Cell. Retrieved from [Link]

  • Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2007). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893–6899. [Link]

  • Das, S., & Roy, K. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure & Dynamics, 41(16), 7939-7961. [Link]

  • Verma, S. K., Shivaramu, S., Kumar, Y., Rangappa, S., & Rangappa, K. S. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 212, 113134. [Link]

  • de Oliveira, C. S., Lacerda, D. I., & de Lima, M. C. A. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-332. [Link]

  • MDPI. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • International Journal of Frontier in Medicinal and Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 488-506. [Link]

  • Arulkumar, M., Sathiyamoorthi, R., & Senthilkumar, P. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 12(5), 617-624. [Link]

  • Asian Journal of Research in Chemistry. (2020). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-hydroxypyrazoline derivatives. Bioinorganic Chemistry and Applications, 2012, 826326. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • Abdelgawad, M. A., & El-Sayed, M. A. A. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]

  • AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2996. [Link]

  • Journal of Chemical Health Risks. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel pyrazole analogues as efficacious antimicrobial agents. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 9(28), 15995-16005. [Link]

  • Romanian Journal of Social Medicine. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1464. [Link]

Sources

A Comparative In Vivo Efficacy Analysis: 3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide Scaffolds versus Sorafenib in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecules that can overcome the challenges of drug resistance and toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyrazole nucleus has emerged as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several FDA-approved anticancer drugs. This guide provides a comparative analysis of the in vivo efficacy of compounds based on the 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide scaffold against the established multi-kinase inhibitor, Sorafenib.

While direct in vivo efficacy data for the specific molecule 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide is not extensively available in the public domain, this guide will leverage data from closely related pyrazole-5-carbohydrazide derivatives and compare their therapeutic potential with the well-documented in vivo performance of Sorafenib. The focus will be on hepatocellular carcinoma (HCC), a primary indication for Sorafenib, where pyrazole derivatives have also shown promising preclinical activity.

The Rationale for Comparison: Shared Targets, Divergent Scaffolds

The selection of Sorafenib as a comparator is based on its established role in treating advanced HCC and its mechanism of action, which involves the inhibition of multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, as well as the Raf/MEK/ERK signaling pathway.[1][2][3] Pyrazole derivatives have also been reported to inhibit key kinases involved in cancer progression, including VEGFR, suggesting a potential overlap in their mechanisms of action and therapeutic applications.[4] This comparison, therefore, aims to highlight the potential of the pyrazole-5-carbohydrazide scaffold as a viable alternative or complementary therapeutic strategy.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Sorafenib: The Multi-Kinase Behemoth

Sorafenib exerts its anticancer effects through a dual mechanism: it inhibits tumor cell proliferation and angiogenesis.[5] It targets the Raf-1 and B-Raf kinases in the Raf/MEK/ERK pathway, thereby disrupting signaling that leads to cell proliferation.[6] Simultaneously, it blocks the activity of VEGFR-1, -2, -3, and PDGFR-β, crucial receptors in the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] This multi-targeted approach has been pivotal to its clinical success but also contributes to its side-effect profile.[6]

The Pyrazole-5-Carbohydrazide Scaffold: A Focus on Specificity?

While a definitive single mechanism for all pyrazole-5-carbohydrazide derivatives is not established, numerous studies point towards their potential as potent and selective kinase inhibitors. Various derivatives have demonstrated significant in vitro activity against a range of cancer cell lines, including those for lung and liver cancer.[7][8][9] The proposed mechanisms often involve the induction of apoptosis and autophagy in cancer cells.[7][10] The carbohydrazide moiety is a key structural feature that can be modified to modulate the compound's biological activity and pharmacokinetic properties.[8] The pyridinyl substituent at the 3-position of the pyrazole ring in our topic compound is of particular interest, as pyridine moieties are present in many kinase inhibitors and can participate in crucial hydrogen bonding interactions within the kinase active site.

Visualizing the Molecular Battleground: Signaling Pathways

To appreciate the points of intervention for these compounds, a diagram of the interconnected VEGFR and Raf/MEK/ERK signaling pathways is presented below.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Ligand VEGF / PDGF Ligand->RTK Binds Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits Pyrazole Pyrazole Derivatives Pyrazole->RTK Potential Inhibition

VEGFR/PDGFR and Raf/MEK/ERK Signaling Pathways

In Vivo Efficacy: A Head-to-Head Comparison

As previously mentioned, direct comparative in vivo data for 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide is lacking. Therefore, we will present the established in vivo efficacy of Sorafenib in a hepatocellular carcinoma xenograft model and juxtapose it with the reported in vitro data for a relevant pyrazole-5-carbohydrazide derivative against the same cancer type.

Data Presentation

CompoundTarget(s)Cancer ModelEfficacy EndpointResultsReference
Sorafenib Multi-kinase (VEGFR, PDGFR, Raf)Hepatocellular Carcinoma (HepG2 Xenograft)Tumor Growth InhibitionSignificant tumor growth inhibition at 25-30 mg/kg/day (oral)[11][12]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (4Ik) Not specifiedHepatocellular Carcinoma (HepG-2 cell line)In vitro antiproliferative activity (IC50)IC50 = 0.71 µM (more potent than 5-fluorouracil)[13]

Interpretation and Causality

The in vivo data for Sorafenib demonstrates its ability to significantly inhibit tumor growth in a well-established HCC model.[11][12] The oral dosing regimen reflects its clinical use. The efficacy is a direct result of its dual-action mechanism, impacting both tumor cell signaling and the tumor microenvironment's blood supply.

For the pyrazole-5-carbohydrazide derivative, the potent in vitro activity against the same HepG-2 cell line is a strong indicator of its potential for in vivo efficacy.[13] The sub-micromolar IC50 value suggests that the compound is highly active at the cellular level. The key experimental choice would be to formulate this compound for oral or intraperitoneal administration in a xenograft model to determine if this potent in vitro activity translates to in vivo tumor regression. The challenge for many promising in vitro compounds lies in achieving favorable pharmacokinetics and bioavailability in vivo.

Experimental Protocols: A Guide to In Vivo Validation

To ensure scientific integrity, the following are detailed, self-validating protocols for assessing the in vivo efficacy of a test compound, such as a novel pyrazole-5-carbohydrazide derivative, in an HCC xenograft model, with Sorafenib as a positive control.

Hepatocellular Carcinoma (HepG2) Xenograft Model

  • Cell Culture:

    • HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are harvested during the logarithmic growth phase for tumor implantation.

  • Animal Model:

    • Female athymic nude mice (4-6 weeks old) are used.

    • Animals are acclimatized for at least one week before the experiment.

    • All procedures are performed in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation:

    • Each mouse is subcutaneously injected in the right flank with 5 x 10^6 HepG2 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

  • Treatment Protocol:

    • Tumor growth is monitored with caliper measurements, and tumor volume is calculated using the formula: (length x width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=5-10 per group):

      • Vehicle control (e.g., Cremophor EL/ethanol/water)

      • Sorafenib (e.g., 30 mg/kg, oral gavage, once daily)[12]

      • Test Compound (e.g., 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide derivative, dose and route to be determined by pharmacokinetic studies)

    • Treatment is administered for a specified period (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured 2-3 times per week.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated as: [ (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100% ].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo efficacy study.

In_Vivo_Workflow A HepG2 Cell Culture B Tumor Cell Implantation (Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E1 Vehicle Control D->E1 E2 Sorafenib (30 mg/kg) D->E2 E3 Test Compound D->E3 F Treatment Period (21-28 days) E1->F E2->F E3->F G Tumor Volume & Body Weight Measurement F->G H Tumor Excision & Weight G->H I Data Analysis (TGI) H->I

In Vivo Xenograft Experiment Workflow

Conclusion and Future Directions

While Sorafenib remains a standard of care for advanced HCC, the need for novel agents with improved efficacy and safety profiles is undeniable. The 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide scaffold represents a promising area of research. The potent in vitro anticancer activity of derivatives from this class warrants further investigation through rigorous in vivo studies. Future research should focus on optimizing the pharmacokinetic properties of these compounds to translate their cellular potency into meaningful in-life efficacy. Direct, head-to-head in vivo comparative studies with established drugs like Sorafenib will be crucial in determining the ultimate clinical potential of this exciting class of molecules.

References

  • ClinPGx. Sorafenib Pharmacodynamics. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 6097-6100. [Link]

  • ClinPGx. VEGF Signaling Pathway. [Link]

  • Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? [Link]

  • ResearchGate. The synergistic antitumor effect of sorafenib and CuB in the HepG2 xenograft model. [Link]

  • Huynh, H., et al. (2019). Sorafenib/MEK Inhibitor Combination Inhibits Tumor Growth and the Wnt/β-catenin Pathway in Xenograft Models of Hepatocellular Carcinoma. International Journal of Oncology, 54(5), 1599-1609. [Link]

  • Oncotarget. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. [Link]

  • Zheng, L. W., et al. (2009). Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 17(5), 1957-1962. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? [Link]

  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

  • da Silva, A. C. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-337. [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]

  • ResearchGate. Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Creative BioMart. Background of VEGF Signaling Pathway. [Link]

  • Reddy, T. S., et al. (2020).
  • Lian, S., et al. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 17(20), 7085-7092. [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]

  • ResearchGate. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link]

  • Wikipedia. MAPK/ERK pathway. [Link]

  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • SciSpace. Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. [Link]

  • ResearchGate. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link]

Sources

Pyridinyl-Pyrazole vs. Heterocyclic Alternatives: A Comparative Guide for Medicinal Chemistry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Pyridinyl-Pyrazole vs. Other Heterocyclic Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The pyridinyl-pyrazole scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase and GPCR programs.[1] While traditional scaffolds like indoles and quinolines have historically dominated the landscape, the pyridinyl-pyrazole motif offers distinct physicochemical advantages: tunable lipophilicity (LogP), enhanced aqueous solubility, and unique hydrogen-bonding vectors that exploit specific pockets (e.g., the ATP-binding hinge region).

This guide provides a technical comparison of the pyridinyl-pyrazole scaffold against its primary competitors (Phenyl-pyrazoles, Indoles, and Quinazolines), supported by structural activity relationship (SAR) data, metabolic stability profiles, and validated synthetic protocols.

The Structural Advantage: The "Nitrogen Scan" Effect[1]

The transition from a phenyl-pyrazole to a pyridinyl-pyrazole is a classic application of the "Nitrogen Scan" strategy in lead optimization.[1] This bioisosteric replacement fundamentally alters the electronic landscape of the molecule without significantly changing its steric bulk.[1]

Physicochemical Comparison

The introduction of the pyridine nitrogen atom reduces lipophilicity and increases polarity, addressing common ADME failures associated with "brick dust" compounds (high melting point, low solubility).[1]

MetricPhenyl-Pyrazole (Ph-Pz)Pyridinyl-Pyrazole (Py-Pz)Impact of Switch
LogP (Scaffold) ~2.5 (High Lipophilicity)~1.3 (Moderate Lipophilicity)Improved: Lowers LogP by ~1.0–1.2 units, reducing non-specific binding.
H-Bond Acceptors 1 (Pyrazole N2)2 (Pyrazole N2 + Pyridine N)Improved: Additional vector for solvent interaction or target binding.
pKa (Conj. Acid) ~2.5 (Pyrazole)~5.2 (Pyridine)Tunable: Pyridine nitrogen can be protonated at acidic pH, aiding lysosomal trapping or solubility.
Solubility Low (Aqueous)Moderate to HighCritical Advantage: Pyridine disrupts lattice energy and improves solvation.[1]

Technical Insight: The pyridine ring acts as an electron-withdrawing group (EWG) relative to the pyrazole, which can increase the acidity of the pyrazole NH (if free), potentially strengthening H-bond donor capability in the kinase hinge region.

Comparative Pharmacology: Kinase Inhibition Profiles

In the context of ATP-competitive kinase inhibitors, the scaffold must satisfy the "Hinge Binding" requirement—typically a donor-acceptor motif.[1]

Scaffold Performance Matrix
FeaturePyridinyl-Pyrazole Indole Quinazoline
Binding Mode Bidentate (Donor-Acceptor). Flexible torsion angle allows induced fit.[1]Monodentate or Bidentate. Rigid fused system.Bidentate. Highly rigid fused system.[1]
Selectivity High. Torsion between rings allows specific conformational selection (e.g., DFG-in vs. DFG-out).Moderate. Flat structure often leads to promiscuous intercalation.[1]Low/Moderate. Often hits multiple EGFR/HER family members indiscriminately.[1]
Metabolic Liability Low/Moderate.[1][2] Pyridine reduces CYP oxidation propensity compared to electron-rich phenyl rings.[1]High. Electron-rich pyrrole ring is prone to oxidation (epoxidation).[1]Moderate. Quinazoline C4 position is reactive; prone to Michael addition if not substituted.[1]
Key Drug Examples Crizotinib (ALK), Encorafenib (BRAF), Asciminib (BCR-ABL)Sunitinib (VEGFR), Osimertinib (EGFR - Indole derivative)Gefitinib, Erlotinib (EGFR)
Mechanistic Visualization: Hinge Binding Topology

The following diagram illustrates why the Pyridinyl-Pyrazole scaffold often outperforms the Indole scaffold in selectivity. The ability to rotate (torsional freedom) allows it to adapt to specific hydrophobic pockets (Gatekeeper residues) that rigid Indoles cannot access without steric clash.

HingeBinding cluster_kinase Kinase ATP Pocket (Hinge Region) Hinge_Backbone Hinge Backbone (Glu/Met/Leu) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold_PP Pyridinyl-Pyrazole (Flexible Torsion) Scaffold_PP->Hinge_Backbone Bidentate H-Bonds (Acceptor + Donor) Scaffold_PP->Gatekeeper Avoids Steric Clash (via Bond Rotation) Scaffold_Indole Indole/Quinazoline (Rigid Fused Ring) Scaffold_Indole->Hinge_Backbone H-Bonds Scaffold_Indole->Gatekeeper Potential Steric Clash (Rigid Core)

Figure 1: Structural adaptability of Pyridinyl-Pyrazole vs. Rigid Indole scaffolds in the kinase active site.

ADME & Metabolic Stability: The Pyridine Effect[1][3]

Replacing a phenyl ring with a pyridine ring (Scaffold Hopping) is a proven strategy to mitigate metabolic clearance.[1]

  • CYP450 Inhibition: Phenyl rings are electron-rich and prone to oxidation by Cytochrome P450 enzymes (e.g., hydroxylation).[1] The electron-deficient nature of pyridine makes the ring less susceptible to oxidative metabolism.[1][3]

  • Solubility-Limited Absorption: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water, significantly lowering the energy required for solvation compared to the hydrophobic phenyl ring.[1]

Case Study Reference: In the optimization of BACE1 inhibitors, replacing a phenyl group with a pyridine resulted in a 160-fold improvement in metabolic stability and significantly improved cellular permeability due to reduced lipophilicity (LogD reduction).

Synthetic Accessibility & Protocols

One of the primary arguments against pyridinyl-pyrazoles historically was synthetic difficulty compared to indoles (which have the Fischer Indole synthesis).[1] However, modern cross-coupling methods have democratized access to this scaffold.[1]

Synthesis Decision Tree

Choose the synthetic route based on the specific bond formation required (C-C vs. C-N).[1]

SynthesisWorkflow Start Target: Pyridinyl-Pyrazole BondType Bond Connection? Start->BondType CN_Bond N-Linked (N-pyridyl) BondType->CN_Bond CC_Bond C-Linked (C-pyridyl) BondType->CC_Bond Method_CN Chan-Lam Coupling (Cu(OAc)2, Air) CN_Bond->Method_CN Method_CC Suzuki-Miyaura (Pd(PPh3)4, Base) CC_Bond->Method_CC Precursors_CN Pyrazole + Pyridyl-Boronic Acid OR Halopyridine + Hydrazine Method_CN->Precursors_CN Precursors_CC Halopyrazole + Pyridyl-Boronic Acid Method_CC->Precursors_CC

Figure 2: Synthetic decision tree for accessing N-linked vs. C-linked pyridinyl-pyrazole scaffolds.

Validated Protocol: Chan-Lam Coupling (N-Arylation)

This protocol is preferred for synthesizing 1-(pyridin-2-yl)-1H-pyrazoles (N-linked), avoiding the harsh conditions of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridines.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Coupling Partner: 2-Pyridylboronic acid (1.5 - 2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 - 0.2 equiv)

  • Ligand (Optional but recommended): 2,2'-Bipyridine (0.1 equiv) - prevents catalyst poisoning by the pyridine product.

  • Base: Pyridine or TEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

  • Oxidant: Compressed Air or O₂ balloon (Critical for Cu(II) regeneration)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, charge Cu(OAc)₂, the bipyridine ligand, and the aryl boronic acid.

  • Solvation: Add DCM (0.1 M concentration relative to substrate).[1] Stir for 5 minutes to form the active Cu-complex.[1]

  • Addition: Add the pyrazole substrate and the base.[1]

  • Oxidation: Equip the flask with a drying tube or an O₂ balloon.[1] The reaction requires aerobic conditions to re-oxidize Cu(I) to Cu(II) to close the catalytic cycle.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS (Note: Boronic acid may streak; focus on product peak appearance).

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Wash with NH₄OH (aq) to chelate residual copper (turns blue).[1] Extract with EtOAc.[1]

Why this works: The Chan-Lam coupling operates at room temperature, preserving sensitive functional groups that would decompose under the high heat of Buchwald-Hartwig amination.[1]

Conclusion & Recommendations

The pyridinyl-pyrazole scaffold offers a superior balance of potency and physicochemical properties compared to Indoles and Quinazolines for kinase and GPCR targets.[1]

  • Choose Pyridinyl-Pyrazole when: You need to lower LogP, improve solubility, or introduce a specific H-bond acceptor in the hinge region without increasing molecular weight.[1]

  • Choose Indoles when: You require a rigid, flat scaffold to intercalate into a tight hydrophobic pocket, and solubility is not the primary limiting factor.[1]

  • Recommendation: Utilize the "Nitrogen Scan" early in lead optimization.[1] If a phenyl-pyrazole lead shows metabolic instability or poor solubility, synthesize the 2-pyridyl and 3-pyridyl analogs using the Chan-Lam protocol described above.[1]

References

  • Review of Pyridine Scaffolds: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH).[1]

  • Scaffold Hopping (Metabolic Stability): Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1][3] National Institutes of Health (NIH).[1]

  • Kinase Inhibitor Design (Pyrazole): The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules.[1]

  • Chan-Lam Coupling Protocol: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][4] Thieme Connect / Synthesis Reviews.[1]

  • Crizotinib/ALK Binding: Crizotinib: A comprehensive review. National Institutes of Health (NIH).[1]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.